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molecular formula C9H9Cl3N2 B3034657 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride CAS No. 202744-80-7

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride

Cat. No. B3034657
M. Wt: 251.5 g/mol
InChI Key: CZPFZSYTCONLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869663

Procedure details

A mixture of 10 g of 3,4-dichlorobenzaldehyde and 9.5 ml of cyanotrimethylsilane is cooled in an ice bath, 10 mg of zinc iodide are added and the mixture is stirred for 30 minutes at RT. 20 ml of a 33% solution of methylamine in EtOH are then added and the mixture is heated at 40° C. for 2 hours. The solvent is concentrated under vacuum, the residue is extracted with ether and the organic phase is dried over MgSO4 and filtered. A saturated solution of gaseous HCl in ether is added to the filtrate until the pH is 1, and acetone is then added until the product precipitates. The precipitate formed is wrung, washed with ether and dried to give 12.8 g of the expected product. M.p.=172° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[C:11]([Si](C)(C)C)#[N:12].[CH3:17][NH2:18]>CCO.[I-].[Zn+2].[I-]>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([NH:12][CH3:11])[C:17]#[N:18])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(#N)[Si](C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 40° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
A saturated solution of gaseous HCl in ether is added to the filtrate until the pH is 1, and acetone
ADDITION
Type
ADDITION
Details
is then added until the product
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
The precipitate formed
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1Cl)C(C#N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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